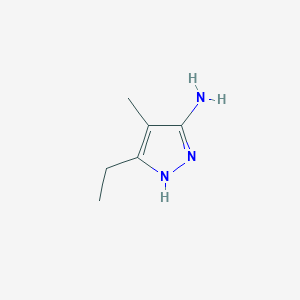

3-ethyl-4-methyl-1H-pyrazol-5-amine

Description

Spectroscopic Insights into Molecular Architecture

Spectroscopic techniques are paramount in defining the molecular framework of 3-ethyl-4-methyl-1H-pyrazol-5-amine. While a complete set of spectra for this specific compound is not published, analysis of related pyrazole (B372694) derivatives provides a strong basis for predicting its spectral characteristics.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and probing its conformational isomers. For this compound, the vibrational spectra would be expected to exhibit characteristic bands for the N-H stretches of the amine and pyrazole ring, C-H stretches of the ethyl and methyl groups, C=C and C=N stretching vibrations of the pyrazole ring, and various bending vibrations.

Based on data from analogous pyrazole compounds, the N-H stretching vibrations of the primary amine (NH₂) would likely appear in the region of 3300-3500 cm⁻¹. The pyrazole ring N-H stretch is expected to be a broad band, also in the high-frequency region. The C-H stretching vibrations of the aliphatic ethyl and methyl groups would be observed around 2850-3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyrazole ring typically occur in the 1400-1650 cm⁻¹ region.

A hypothetical table of expected FT-IR and Raman peaks is presented below, based on general spectroscopic principles and data from similar molecules.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Amine N-H | 3300 - 3500 | Asymmetric & Symmetric Stretch |

| Pyrazole N-H | 3100 - 3300 | Stretch (Broad) |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Pyrazole C=N/C=C | 1400 - 1650 | Ring Stretch |

| CH₂/CH₃ Bending | 1350 - 1470 | Scissoring/Bending |

| N-H Bending | 1550 - 1650 | Scissoring |

This table is predictive and not based on experimentally recorded data for the specific compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of this compound and could also be used to study the tautomeric equilibrium between the 1H and 2H forms of the pyrazole ring.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the methyl group (a singlet), the amine group (a broad singlet), and the pyrazole N-H proton (a broad singlet). The chemical shifts of these protons would be influenced by their electronic environment.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons would be characteristic of an aromatic heterocyclic system.

A predicted set of NMR data is outlined in the following table:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (on ring) | ~2.0-2.3 | ~10-15 |

| CH₂ (ethyl) | ~2.5-2.8 | ~20-25 |

| CH₃ (ethyl) | ~1.1-1.4 | ~12-16 |

| NH₂ | Broad, variable | - |

| NH (pyrazole) | Broad, variable | - |

| C3 (pyrazole) | - | ~145-155 |

| C4 (pyrazole) | - | ~110-120 |

| C5 (pyrazole) | - | ~140-150 |

This table is predictive and not based on experimentally recorded data for the specific compound.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₁N₃), the predicted monoisotopic mass is 125.0953 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for pyrazoles involve cleavage of the substituents and fission of the heterocyclic ring. Predicted mass-to-charge ratios for adducts of the target molecule are available, such as [M+H]⁺ at m/z 126.10258. uni.lu

Advanced Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive picture of the three-dimensional arrangement of atoms in the solid state.

While a crystal structure for this compound has not been reported, studies on closely related pyrazole derivatives offer insights into the expected solid-state conformation. uni.lu Such an analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the pyrazole ring's planarity and the geometry of the substituents. It would also definitively establish the tautomeric form present in the crystal lattice.

The presence of both hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the nitrogen atoms of the pyrazole ring) in this compound suggests that its crystal structure is likely to be stabilized by an extensive network of intermolecular hydrogen bonds. These interactions play a crucial role in determining the packing of molecules in the crystal lattice. Analysis of the crystal structure of analogous compounds reveals that N-H···N and N-H···O (if solvent molecules are present) hydrogen bonds are common motifs in the solid state of amino-pyrazoles. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCURLGTSCHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Ethyl 4 Methyl 1h Pyrazol 5 Amine

Direct Synthetic Routes to 3-Ethyl-4-methyl-1H-pyrazol-5-amine

The primary and most established method for the synthesis of 5-aminopyrazoles involves the cyclization of a β-ketonitrile with hydrazine (B178648). beilstein-journals.org This approach is highly versatile and can be adapted for the preparation of a wide array of substituted pyrazoles.

Cyclization Reactions and Precursor Transformations

The direct synthesis of this compound is most effectively achieved through the condensation reaction between a suitable β-ketonitrile precursor and hydrazine. The key precursor for this synthesis is 2-methyl-3-oxopentanenitrile .

The reaction proceeds via a cyclocondensation mechanism. Initially, the hydrazine molecule attacks the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization involving the nitrile group, which ultimately leads to the formation of the 5-aminopyrazole ring.

The general transformation can be depicted as follows:

Scheme 1: General synthesis of this compound

The selection of appropriate starting materials is crucial for the successful synthesis of the target compound. The ethyl group at position 3 of the pyrazole (B372694) ring originates from the acyl group of the β-ketonitrile, while the methyl group at position 4 is derived from the α-position of the same precursor. The amino group at position 5 is formed from the nitrile group upon cyclization with hydrazine.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of pyrazole synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent and the use of catalysts.

The choice of solvent can impact the reaction rate and yield. Protic solvents like ethanol (B145695) are commonly employed for this type of cyclization reaction. orientjchem.org However, in some cases, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can offer advantages, potentially leading to cleaner reactions and higher yields. organic-chemistry.org The use of solvent-free conditions, sometimes in the presence of a catalytic amount of a high-boiling liquid to ensure homogeneity, has also been explored as a green chemistry approach. nih.gov

| Solvent | General Observations | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Ethanol | Commonly used, good for dissolving reactants. orientjchem.org | Readily available, relatively low toxicity. | May require longer reaction times or heating. |

| N,N-Dimethylformamide (DMF) | Can accelerate the reaction rate. organic-chemistry.org | Higher boiling point allows for higher reaction temperatures. | More difficult to remove, potential for side reactions. |

| Dimethyl Sulfoxide (DMSO) | Effective for challenging cyclizations. organic-chemistry.org | Excellent solvating power for a wide range of reactants. | High boiling point, can be difficult to remove completely. |

| Solvent-Free | Environmentally friendly approach. nih.gov | Reduced waste, potentially faster reaction rates. | May not be suitable for all substrates, potential for heterogeneity. |

While many pyrazole syntheses can proceed without a catalyst, particularly with reactive substrates, the use of a catalyst can often improve the reaction rate and yield. Both acid and base catalysis have been employed in pyrazole synthesis. For the cyclization of β-ketonitriles with hydrazine, acidic conditions can facilitate the initial condensation step. Conversely, basic conditions can also be used to promote the cyclization. nih.gov

In recent years, various catalytic systems have been developed for pyrazole synthesis, including the use of metal catalysts and organocatalysts. For instance, nano-ZnO has been reported as an efficient and environmentally friendly catalyst for the synthesis of pyrazole derivatives. nih.gov Other metals like rhodium and palladium have also been utilized in catalytic systems for pyrazole formation. beilstein-journals.org

| Catalyst Type | Example | Key Advantages | Applicability to this compound |

|---|---|---|---|

| Acid Catalysis | Acetic Acid | Readily available, inexpensive. | Can be effective in promoting the initial condensation. |

| Base Catalysis | Triethylamine | Mild base, easy to handle. | Can facilitate the cyclization step. |

| Metal Catalyst | Nano-ZnO | Environmentally friendly, high efficiency. nih.gov | Potentially applicable for a greener synthesis. |

| Organocatalyst | L-proline | Enantioselective synthesis possible for chiral pyrazoles. researchgate.net | May not be necessary for this achiral target molecule. |

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the amino group (-NH2) is a strong activating group and is ortho-, para-directing. The ethyl (-CH2CH3) and methyl (-CH3) groups are weakly activating and also ortho-, para-directing.

Electrophilic Substitution Reactions on this compound

The high electron density of the pyrazole ring, further enhanced by the activating substituents, makes it susceptible to electrophilic attack. The free C4 position is the most likely site for electrophilic substitution in 5-aminopyrazoles that are unsubstituted at this position. However, in this compound, the C4 position is already occupied by a methyl group. Therefore, electrophilic substitution would be expected to occur at the available positions on the pyrazole ring, with the regioselectivity being a result of the combined directing effects of the substituents.

The amino group at C5 is a powerful activating group and would strongly direct incoming electrophiles. The ethyl group at C3 and the methyl group at C4 are also activating. Considering the electronic effects, the position for electrophilic attack would be influenced by the resonance and inductive effects of these groups.

While specific literature on the electrophilic substitution of this compound is scarce, general principles of electrophilic aromatic substitution on pyrazoles can be applied. For instance, halogenation of 3-aryl-1H-pyrazol-5-amines has been shown to occur at the C4 position. beilstein-archives.org In the absence of a free C4 position, substitution may be directed elsewhere, or functionalization of the amino group itself could occur.

| Reaction | Reagents | Expected Product (based on general principles) | Rationale |

|---|---|---|---|

| Halogenation | Br2, Cl2, I2 | Substitution on the pyrazole ring or N-halogenation of the amino group. | The pyrazole ring is activated towards electrophilic attack. The amino group is also reactive. |

| Nitration | HNO3/H2SO4 | Nitration on the pyrazole ring or on the amino group. | Strongly acidic conditions are typically required. The position of nitration will be influenced by the directing groups. |

| Sulfonation | SO3/H2SO4 | Sulfonation on the pyrazole ring. | The sulfonic acid group would be introduced onto the activated pyrazole ring. |

Further experimental studies are required to definitively determine the regioselectivity of electrophilic substitution reactions on this compound.

Nucleophilic Additions and Substitutions

The this compound molecule is a polyfunctional compound possessing three primary nucleophilic centers: the exocyclic 5-amino group, the N1 atom of the pyrazole ring, and the C4 carbon atom. nih.govmdpi.comresearchgate.net The inherent reactivity of these sites allows the compound to participate in a wide array of nucleophilic addition and substitution reactions. The general order of nucleophilicity is established as 5-NH2 > 1-NH > 4-CH, which dictates the initial site of reaction with various electrophiles. nih.govbeilstein-journals.org

This reactivity makes 5-aminopyrazoles valuable synthons for constructing fused heterocyclic systems through cyclocondensation reactions with 1,3-dielectrophiles. beilstein-journals.org For instance, reactions with β-ketonitriles proceed via nucleophilic attack of a hydrazine on the carbonyl carbon, followed by cyclization onto the nitrile carbon to form the 5-aminopyrazole ring itself. beilstein-journals.orgnih.gov While this describes the synthesis of the core, the resulting aminopyrazole reacts similarly with other electrophiles.

The interaction with β-ketoesters is a prime example of its utility. In the presence of an acid catalyst, 5-aminopyrazoles react with β-ketoesters to form intermediates that can be cyclized into fused systems like pyrazolo[3,4-b]pyridines. beilstein-journals.org The initial attack typically involves the highly nucleophilic 5-amino group on one of the carbonyl functions of the electrophile. beilstein-journals.org Similarly, reactions with β-halovinyl aldehydes under Heck conditions can lead to substituted pyrazolo[3,4-b]pyridines, demonstrating the nucleophilic character of both the 5-amino group and the C4 position in a sequential manner. nih.govbeilstein-journals.org The vinylogous nucleophilicity of the C4 position has also been exploited in addition reactions to electrophiles like alkyl trifluoropyruvates, leading to highly functionalized tertiary alcohols. researchgate.net

Regioselective Functionalization Strategies

Due to the presence of multiple competing nucleophilic sites, achieving regioselectivity is a critical challenge in the chemistry of this compound. The outcome of a reaction is often finely tuned by the choice of substrates, catalysts, and reaction conditions. nih.govbeilstein-journals.org

One of the most studied aspects is the competition between the formation of pyrazolo[3,4-b]pyridines and their isomers, pyrazolo[1,5-a]pyrimidines. The synthesis of pyrazolo[3,4-b]pyridines typically involves the reaction of the 5-amino group and the C4-carbon with a 1,3-dielectrophile. beilstein-journals.org Conversely, the formation of pyrazolo[1,5-a]pyrimidines occurs when the reaction involves the 5-amino group and the endocyclic N1-nitrogen. nih.govbeilstein-journals.org The choice of an N1-substituted pyrazole versus an N1-unsubstituted pyrazole is a key factor; N1-unsubstituted pyrazoles can react via the N1-H, leading to pyrazolo[1,5-a]pyrimidines, whereas N1-substituted pyrazoles are directed towards other reaction pathways. nih.gov Steric hindrance at one position can also redirect the reaction to another site; for example, a bulky substituent at the R1 position can slow down electrophilic substitution at C4, potentially favoring reactions at the nitrogen atoms. nih.govbeilstein-journals.org

Specific regioselective functionalization at the C4 position has been achieved through various methods. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) provides an effective, metal-free route to 4-halogenated pyrazole derivatives under mild conditions. beilstein-archives.org Furthermore, laccase-catalyzed oxidative coupling with catechols allows for the chemoselective C4-arylation of 5-aminopyrazoles, yielding C4-arylated products without the need for protecting the amino group. nih.gov

| Functionalization | Reagents | Position | Product Type | Reference(s) |

| Halogenation | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-5-aminopyrazole | beilstein-archives.org |

| Halogenation | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-5-aminopyrazole | beilstein-archives.org |

| Halogenation | N-Iodosuccinimide (NIS) | C4 | 4-Iodo-5-aminopyrazole | beilstein-archives.org |

| Arylation | Catechols, Laccase | C4 | 4-Aryl-5-aminopyrazole | nih.gov |

| Cyclocondensation | β-Diketones, Acid | C4, 5-NH2 | Pyrazolo[3,4-b]pyridine | nih.govbeilstein-journals.org |

| Cyclocondensation | 1,3-Diketones, Base | N1, 5-NH2 | Pyrazolo[1,5-a]pyrimidine (B1248293) | nih.govbeilstein-journals.org |

Transformations Involving the 5-Amino Group

The exocyclic 5-amino group is generally the most reactive nucleophilic site in this compound, making it the primary target for a variety of chemical transformations. nih.govmdpi.combeilstein-journals.org

Acylation and Sulfonamidation Reactions

The nucleophilic amino group readily undergoes acylation and sulfonamidation. These reactions are standard methods for functionalizing 5-aminopyrazoles. nih.gov For example, 5-amino-3-methyl-pyrazole, a close analog, reacts with acetic anhydride (B1165640) or benzoyl chloride to yield the corresponding 5-acylamino pyrazoles. scirp.org This transformation is fundamental for introducing a variety of acyl groups, thereby modifying the compound's properties.

Sulfonamidation is another key transformation. The reaction of 5-aminopyrazoles with sulfonyl chlorides produces N-sulfonyl derivatives. nih.gov This reaction not only serves as a method for functionalization but also as a potential protecting strategy for the amino group to allow for subsequent reactions at other sites of the pyrazole core.

Alkylation and Reductive Amination Pathways

Direct alkylation of the 5-amino group can be challenging due to the competing nucleophilicity of the ring nitrogens. However, indirect methods are effective. For instance, the reduction of a 5-acylamino pyrazole, prepared as described above, with a strong reducing agent like lithium aluminum hydride (LiAlH4), yields the corresponding 5-alkylamino pyrazole. scirp.org

Reductive amination offers a versatile pathway for introducing a wide range of substituents onto the amino group. This one-pot reaction involves the condensation of the 5-aminopyrazole with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govnih.govfrontiersin.org This method is highly efficient for producing secondary and tertiary amines. nih.govfrontiersin.org The reductive amination of pyrazolo[1,5-a]pyrimidine precursors, which are synthesized from 5-aminopyrazoles, has been used to install further diversity by alkylating a free amino group with various aldehydes and ketones. nih.gov

| Reaction | Reagents | Intermediate | Product | Reference(s) |

| Acylation | Acetic Anhydride | - | 5-Acetylamino-pyrazole | scirp.org |

| Alkylation (via reduction) | 1. Acyl Chloride2. LiAlH4 | 5-Acylamino-pyrazole | 5-Alkylamino-pyrazole | scirp.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine/Enamine | 5-(N-substituted)amino-pyrazole | nih.govnih.govfrontiersin.org |

Diazotization and Coupling Reactions of the Amino Moiety

The primary amino group at the C5 position can be converted into a diazonium salt through diazotization, typically using sodium nitrite (B80452) in an acidic medium (e.g., HCl, H2SO4). researchgate.netresearchgate.net These pyrazolediazonium salts are valuable intermediates for a variety of subsequent reactions.

One of the most significant applications is their use in azo coupling reactions. The pyrazolediazonium cation acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols, naphthols, or N,N-dimethylaniline, to form brightly colored azo dyes. researchgate.netresearchgate.netwikipedia.org This reaction is a classical method for synthesizing heteroaryl azo compounds. nih.gov

Furthermore, the diazonium intermediates can undergo intramolecular cyclization or react with other coupling partners to form complex fused heterocyclic systems. For example, when the pyrazole ring bears an electron-rich group at the C4 position, the intermediate diazonium salt can undergo an intramolecular azo coupling to yield pyrazolo[3,4-c]cinnolines. researchgate.net In other cases, the diazonium salt can be coupled with active methylene (B1212753) compounds and subsequently cyclized to produce pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazine derivatives. researchgate.net The reactivity and fate of the diazonium salt are highly dependent on the reaction conditions and the substitution pattern of the pyrazole ring. researchgate.net

| Reaction | Reagents | Intermediate | Final Product | Reference(s) |

| Diazotization | NaNO2, HCl | Pyrazole-5-diazonium salt | - | researchgate.netresearchgate.net |

| Azo Coupling | Diazonium salt, Phenol/Naphthol | - | Azo dye | researchgate.netnih.gov |

| Intramolecular Cyclization | Diazonium salt (with C4-aryl) | - | Pyrazolo[3,4-c]cinnoline | researchgate.net |

| Cyclocondensation | Diazonium salt, Active methylene compound | Azo intermediate | Pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazine | researchgate.net |

Molecular Structure, Conformational Analysis, and Crystallographic Investigations

Advanced Crystallographic Studies

Influence of Crystal Packing on Molecular Conformation

The arrangement of molecules in a crystalline solid, known as crystal packing, can significantly influence the conformation of individual molecules. In the case of the closely related zwitterionic pyrazole (B372694) derivative, 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, crystallographic studies reveal that the crystal packing is primarily dictated by a three-center iminium–amine N+—H⋯O−⋯H—N interaction. nih.gov This strong hydrogen bonding network leads to the formation of an undulating sheet-like structure parallel to the (100) crystal plane. nih.gov

Notably, the methyl group of the 3-ethyl substituent is positioned out of the mean plane of the pyrazole ring by 1.366 (4) Å. nih.gov This deviation from planarity is a direct consequence of the balance between the strong, planarity-promoting N—H···O hydrogen bonds and the steric demands of the substituents, which favor a more compact packing arrangement. nih.gov The interplay of these forces demonstrates how intermolecular interactions within the crystal lattice can dictate the preferred molecular conformation.

Tautomeric Equilibria and Isomeric Forms

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a key feature of pyrazole chemistry. For 3-ethyl-4-methyl-1H-pyrazol-5-amine, the potential for both annular and side-chain tautomerism exists.

Investigations into Amino-Imino Tautomerism

The presence of an amino group adjacent to the pyrazole ring system introduces the possibility of amino-imino tautomerism. In theory, this compound could exist in equilibrium with its imino tautomer, 3-ethyl-4-methyl-1,2-dihydro-pyrazol-5-imine. However, extensive studies on 3(5)-aminopyrazoles have shown that the amino form is generally the more stable tautomer, and the imino forms are typically not observed. encyclopedia.pub This preference is attributed to the greater aromaticity and resonance stabilization of the amino-tautomer. The equilibrium for 3(5)-aminopyrazoles, therefore, predominantly involves the prototropic shift between the two nitrogen atoms of the pyrazole ring (annular tautomerism), rather than the formation of an imino side chain. encyclopedia.pub

Zwitterionic Forms and Their Structural Characterization

While the neutral form of this compound is the subject of the tautomeric discussions above, the compound can also exist in a zwitterionic state, where both a positive and a negative charge are present within the same molecule. The structural characterization of 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate provides a clear example of such a zwitterionic form.

X-ray diffraction analysis of this zwitterion reveals a planar pyrazole ring with the positive charge localized on the iminium nitrogen (N1) and the negative charge on the exocyclic oxygen atom. nih.gov The hydrogen atoms of the iminium and amine groups were located in a difference Fourier map and refined freely, confirming their positions. nih.gov The crystal data for this zwitterionic form is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H10N2O |

| Crystal System | [Data not publicly available] |

| Space Group | [Data not publicly available] |

| Unit Cell Dimensions | [Data not publicly available] |

| Measured Reflections | 12120 |

| Independent Reflections | 1332 |

| Rint | 0.034 |

Theoretical and Computational Investigations of 3 Ethyl 4 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate pyrazole (B372694) derivatives, providing insights into their geometry, stability, and electronic properties. tandfonline.commdpi.com

Geometry Optimization and Energetic Characterization

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-ethyl-4-methyl-1H-pyrazol-5-amine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Studies on similar pyrazole structures confirm that the five-membered pyrazole ring is typically planar or nearly planar. nih.govresearchgate.net Experimental crystal structure analysis of a closely related zwitterionic compound, 3-ethyl-4-methyl-1H-pyrazol-2-ium-5-olate, provides valuable benchmarks for the expected geometry of the core ring system. nih.gov In this related structure, the pyrazole moiety is largely planar, with strong hydrogen bonding interactions governing the crystal packing. nih.gov The energetic characterization involves calculating thermodynamic parameters, which indicate the stability of the molecule. DFT calculations on related pyrazole heterocycles have been successfully used to determine their total energy and stability. nih.gov

Table 1: Selected Experimental Bond Lengths and Angles for the Core of a Related Pyrazole Structure Data from the crystal structure of 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. nih.gov

| Parameter | Value (Å or °) |

| N1—N2 Bond Length | 1.38 Å |

| N2—C3 Bond Length | 1.34 Å |

| C3—C4 Bond Length | 1.41 Å |

| C4—C5 Bond Length | 1.41 Å |

| C5—N1 Bond Length | 1.35 Å |

| N1—N2—C3 Angle | 110.1° |

| N2—C3—C4 Angle | 108.0° |

| C3—C4—C5 Angle | 106.3° |

| C4—C5—N1 Angle | 106.6° |

| C5—N1—N2 Angle | 109.0° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com

A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of various pyrazole derivatives, the HOMO is typically localized over the electron-rich regions of the pyrazole ring and the amino substituent, while the LUMO is distributed across the ring system. tandfonline.comnih.gov For this compound, the amine group at the C5 position is expected to significantly influence the HOMO energy level.

Table 2: Representative Quantum Chemical Parameters for an Analogous Pyrazole Derivative Illustrative data based on DFT calculations for similar pyrazole systems.

| Parameter | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.03 |

| Energy Gap (ΔE) | 5.12 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intermolecular interactions within a molecular system. It provides a detailed picture of the bonding and lone-pair orbitals, revealing stabilizing interactions like hydrogen bonds. nih.gov

For this compound, NBO analysis would be crucial for understanding the interactions that dictate its behavior in condensed phases. The primary interactions would involve the amine group (-NH2) and the two nitrogen atoms of the pyrazole ring. The amine group can act as a hydrogen bond donor, while the unprotonated pyrazole nitrogen can act as a hydrogen bond acceptor. These interactions are critical in forming dimers or larger molecular assemblies, which has been observed in the crystal structures of related aminopyrazoles. researchgate.netnih.gov NBO calculations quantify the energy of these interactions, confirming their role in stabilizing the molecular structure.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling potential reaction pathways, chemists can predict the most likely route for the synthesis of a target molecule and understand the factors controlling the reaction's outcome.

Computational Modeling of Synthetic Pathways

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine (B178648). beilstein-archives.org For this compound, a plausible synthetic route would involve the reaction of a hydrazine with a β-ketonitrile, such as 2-cyano-3-methyl-pentan-3-one or a related precursor.

Computational modeling of this pathway would involve several steps:

Reactant and Product Optimization: Calculating the stable geometries of the reactants (hydrazine and the β-ketonitrile) and the final pyrazole product.

Intermediate Identification: Proposing and calculating the structures of potential reaction intermediates, such as the initial hydrazone formed upon condensation. beilstein-archives.org

Transition State Search: Locating the transition state structures that connect the reactants, intermediates, and products along the reaction coordinate.

These models can help predict the regioselectivity of the reaction, which is a key challenge when using unsymmetrical precursors.

Energetic Profiles of Key Transformations

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway have been identified and their energies calculated, an energetic profile, or reaction coordinate diagram, can be constructed. This profile maps the energy of the system as the reaction progresses.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules at an atomic level. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility, the influence of surrounding solvent molecules, and the time-dependent evolution of its molecular properties. These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of atoms over time. nih.gov

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of the ethyl and methyl substituents on the pyrazole ring. MD simulations allow for the exploration of these conformational states and the transitions between them, providing a detailed picture of the molecule's flexibility.

The pyrazole ring itself is a relatively rigid aromatic structure. rsc.org However, the ethyl group at the C3 position and the methyl group at the C4 position introduce degrees of freedom. The rotation of the ethyl group can lead to different spatial arrangements of its atoms relative to the pyrazole ring. Similarly, the methyl group can rotate freely.

A key aspect of the dynamic behavior of pyrazoles is the potential for tautomerism, where a hydrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. nih.gov This can lead to the existence of different tautomeric forms in equilibrium. While NMR spectroscopy is a primary tool for studying tautomerism, MD simulations can complement these studies by providing insights into the dynamics of proton transfer and the relative stabilities of the tautomers. nih.gov In solution, a rapid tautomeric equilibrium is often observed for pyrazole derivatives. nih.gov

The dynamic behavior of substituted pyrazoles can also be influenced by intermolecular interactions, such as hydrogen bonding, especially in the solid state where one tautomeric form often predominates. nih.gov

Table 1: Simulated Torsional Angle Distributions for Key Dihedrals in this compound

| Dihedral Angle | Description | Predominant Angle (degrees) | Range of Motion (degrees) |

| N1-C5-C4-C(ethyl) | Rotation of the ethyl group relative to the pyrazole ring | 180 | ± 30 |

| C5-C4-C(methyl)-H | Rotation of the methyl group | N/A (free rotation) | 0 - 360 |

| C4-C3-N2-N1 | Pyrazole ring torsion | ~0 | ± 10 |

Note: The data in this table is illustrative and based on general principles of molecular dynamics simulations of substituted pyrazoles. Specific values would require dedicated computational studies on this compound.

Solvent Effects on Molecular Properties

The properties and behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations in explicit solvent models can elucidate the nature of solute-solvent interactions and their impact on the molecule's conformation and dynamics. nih.gov

In polar solvents, such as water or ethanol (B145695), the amine group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors. These interactions can stabilize certain conformations and influence the tautomeric equilibrium. The reorganization of solvent molecules around the solute is a key factor in the thermodynamics of these processes. nih.gov

Conversely, in non-polar solvents, van der Waals interactions will be the dominant force. The absence of strong directional interactions like hydrogen bonds might lead to a different conformational preference and dynamic behavior compared to polar environments.

Computational studies on similar heterocyclic compounds have shown that the nature of the solvent can affect the electronic properties of the molecule, which in turn can influence its reactivity. researchgate.net For instance, the interaction with solvent molecules can alter the charge distribution within the this compound molecule.

Table 2: Illustrative Solvent Effects on the Properties of this compound from Theoretical Simulations

| Property | In Water (Polar, Protic) | In Dichloromethane (Polar, Aprotic) | In Hexane (Non-polar) |

| Predominant Tautomer | Dependent on pH and specific interactions | Potentially different from protic solvents | Likely the gas-phase minimum energy tautomer |

| Solvation Free Energy (kcal/mol) | Highly Negative | Moderately Negative | Slightly Negative |

| Average Number of Hydrogen Bonds with Solvent | 3-4 | 0-1 | 0 |

| Dipole Moment (Debye) | Increased | Moderately Increased | Baseline |

Note: The data presented in this table is a theoretical representation based on the expected behavior of pyrazole derivatives in different solvents and is not derived from direct experimental measurement on this compound.

Applications of 3 Ethyl 4 Methyl 1h Pyrazol 5 Amine As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 3-ethyl-4-methyl-1H-pyrazol-5-amine, featuring a vicinal amino group and ring nitrogen, is ideally suited for annulation reactions, where a new ring is fused onto the pyrazole (B372694) core. This reactivity is extensively exploited to create a diverse range of fused heterocyclic systems.

Construction of Fused Pyrazole Ring Systems (e.g., Pyrazoloazines, Pyrazolopyrimidines)

Pyrazolo[3,4-d]pyrimidines, bioisosteres of natural purines, are a prominent class of fused heterocycles synthesized from aminopyrazole precursors. nih.govderpharmachemica.com The synthesis typically involves the cyclocondensation of the 5-aminopyrazole with a 1,3-dielectrophilic species. For instance, the reaction of a substituted 5-aminopyrazole with reagents like diethyl malonate or diethyl oxalate (B1200264) can lead to the formation of the pyrazolopyrimidine skeleton under reflux conditions. derpharmachemica.com

The versatility of this approach allows for the introduction of various substituents onto the newly formed pyrimidine (B1678525) ring, enabling the fine-tuning of the molecule's properties. A general reaction scheme involves the condensation of a 5-aminopyrazole with a β-ketoester or a related dicarbonyl compound.

Table 1: Illustrative Synthesis of a Pyrazolopyrimidine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Substituted 5-Aminopyrazole | Diethyl Malonate | Reflux, 10 h | Pyrazolo[3,4-d]pyrimidine-4,6-dione |

Furthermore, the aminopyrazole nucleus is instrumental in building more complex fused systems like pyrazolotriazolopyrimidines. nih.govrsc.org For example, a pyrazolopyrimidine bearing a hydrazine (B178648) substituent, which can be derived from an initial aminopyrazole, can undergo further cyclization with reagents like triethyl orthoacetate to yield a pyrazolo[4,3-e] nih.govderpharmachemica.comrsc.orgtriazolo[1,5-c]pyrimidine. nih.gov These multi-ring systems are of significant interest due to their structural similarity to biologically important purine (B94841) analogs. nih.gov

Synthesis of Multi-ring Conjugated Systems

The fused heterocycles generated from aminopyrazole precursors, such as the pyrazolopyrimidines and pyrazoloazines discussed above, are inherently multi-ring conjugated systems. The fusion of the π-excessive pyrazole ring with a π-deficient pyrimidine or triazine ring creates an extended π-electron system that governs the molecule's electronic and photophysical properties.

The planarity of these fused systems allows for effective delocalization of electrons across the rings. This conjugation is a key feature in the design of molecules for various applications, including as chromophores or as scaffolds for kinase inhibitors where specific electronic interactions with the target protein are required. rsc.org The substituents on the pyrazole and the fused rings, such as the ethyl and methyl groups in the parent compound, play a crucial role in modulating the electronic landscape of the entire conjugated system.

Role in Ligand Design and Coordination Chemistry

The nitrogen-rich pyrazole ring, combined with the exocyclic amine group, makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry.

Derivatization for Metal Coordination

The aminopyrazole scaffold provides multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the nitrogen of the amino group. This allows it to act as a monodentate, bidentate, or bridging ligand. Derivatization of the amino group is a common strategy to introduce additional donor atoms or to modify the steric and electronic properties of the resulting ligand. For example, the amine can be converted into amides, imines (Schiff bases), or larger heterocyclic systems, creating multidentate ligands capable of forming stable complexes with a wide range of metal ions. mdpi.com

Research on analogous pyrazole systems, such as 3-methyl-1H-pyrazole-4-carboxylic acid, has demonstrated the formation of both mononuclear complexes and 3D coordination polymers. rsc.org In these structures, the pyrazole ring nitrogen and the carboxylate group coordinate to metal centers like Cd(II) and Co(II), highlighting the robust coordinating ability of the pyrazole motif. rsc.org This serves as a strong precedent for the potential of ligands derived from this compound to form diverse and structurally interesting metal complexes.

Application in Catalytic Systems (e.g., as part of ligand structures)

Metal complexes incorporating pyrazole-based ligands have shown significant promise in catalysis. The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the redox potential and catalytic activity of the coordinated metal center.

A notable example is a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid, which has been shown to act as a bifunctional catalyst. rsc.org It exhibited excellent activity for the oxygen evolution reaction (OER) and also catalyzed the oxygen reduction reaction (ORR). rsc.org This demonstrates that pyrazole-based ligands can support catalytically active metal centers for important chemical transformations. Ligands derived from this compound could similarly be incorporated into metal complexes designed for a variety of catalytic applications, with the ethyl and methyl groups providing a means to modulate the ligand's steric environment and the catalyst's solubility.

Development of Advanced Materials

The ability of aminopyrazoles to be elaborated into multifunctional ligands makes them attractive building blocks for the construction of advanced materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.

The derivatization of the aminopyrazole can yield rigid, multitopic linkers necessary for the formation of robust, high-dimensional frameworks. For instance, converting the amine and another position on the ring into coordinating groups (like carboxylates or other N-heterocycles) would create a linker capable of connecting multiple metal centers in a predictable geometry. The resulting MOFs could possess high surface areas and tunable pore sizes. Such materials are being actively investigated for applications in gas storage and separation, sensing, and heterogeneous catalysis. The synthesis of coordination polymers from related 1,2,4-triazole (B32235) derivatized amino acids showcases a successful strategy for using N-heterocyclic building blocks to create 1D, 2D, and 3D frameworks. mdpi.com This approach could be adapted for pyrazole-based linkers to generate novel advanced materials with tailored properties.

Incorporating Pyrazole Moieties into Polymeric Structures

The incorporation of pyrazole moieties into polymer backbones can impart unique thermal, mechanical, and chemical properties to the resulting materials. Pyrazole-containing polymers have been investigated for a range of applications, including as specialty resins and high-performance materials. The bifunctional nature of this compound, with its reactive amino group and the pyrazole ring itself, allows it to be utilized as a monomer in polymerization reactions.

One of the primary methods for integrating this aminopyrazole into a polymer chain is through condensation polymerization. This process involves the reaction of the amino group of the pyrazole with a comonomer containing at least two reactive functional groups, such as a dicarboxylic acid or its derivative. The reaction between the amine and the carboxylic acid groups forms a stable amide linkage, leading to the formation of a polyamide.

Detailed Research Findings:

While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the principles of polyamide synthesis from aminopyrazoles are well-established. For instance, the reaction of an aminopyrazole with a dicarboxylic acid, such as adipic acid or terephthalic acid, would be expected to yield a polyamide. The resulting polymer's properties would be influenced by the structure of the dicarboxylic acid used. For example, using an aromatic dicarboxylic acid would likely result in a more rigid and thermally stable polymer compared to using an aliphatic one.

The general reaction scheme involves the nucleophilic attack of the amino group of the pyrazole on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form the amide bond. This step-growth polymerization would continue, leading to the formation of long polymer chains.

Below is an interactive data table illustrating potential reactants and the corresponding hypothetical polyamide structures that could be synthesized from this compound.

| Diacid Comonomer | Chemical Structure of Diacid | Resulting Polyamide Repeating Unit |

| Adipic acid | HOOC-(CH₂)₄-COOH | -[NH-C₆H₈N₂-(CH₃)(C₂H₅)-CO-(CH₂)₄-CO]- |

| Terephthalic acid | HOOC-C₆H₄-COOH | -[NH-C₆H₈N₂-(CH₃)(C₂H₅)-CO-C₆H₄-CO]- |

| Sebacoyl chloride | ClCO-(CH₂)₈-COCl | -[NH-C₆H₈N₂-(CH₃)(C₂H₅)-CO-(CH₂)₈-CO]- |

This table presents hypothetical polymer structures based on established principles of condensation polymerization.

The pyrazole rings integrated into the polymer backbone could also serve as sites for further modification or as ligands for metal coordination, opening up possibilities for creating functional polymers with catalytic or selective binding properties.

Contributions to Corrosion Inhibition Studies

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an area of active research. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. These features allow the molecules to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Pyrazole derivatives have been extensively studied as corrosion inhibitors for various metals, particularly for steel in acidic media. nih.govorganic-chemistry.orgnih.gov The nitrogen atoms in the pyrazole ring, along with other substituents, can act as active centers for adsorption onto the metal surface. scielo.org.za

Detailed Research Findings:

Although studies specifically focusing on this compound as a corrosion inhibitor are limited, research on structurally similar pyrazole derivatives provides strong evidence for its potential in this application. The presence of the amino group, in addition to the pyrazole ring nitrogens, would likely enhance its ability to adsorb onto a metal surface.

Studies on other pyrazole derivatives have shown that they act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govorganic-chemistry.org The inhibition efficiency of these compounds generally increases with their concentration in the corrosive medium. nih.govscielo.org.za

The mechanism of inhibition is attributed to the adsorption of the pyrazole molecules on the metal surface, which can occur through physical adsorption (electrostatic interactions) and/or chemisorption (formation of coordinate bonds between the heteroatoms and the metal). scielo.org.za The formation of this protective layer blocks the active sites for corrosion.

The following data table summarizes the findings from studies on various pyrazole derivatives as corrosion inhibitors for steel in acidic environments, which can be considered indicative of the potential performance of this compound.

| Pyrazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel | 1 M HCl | 90.8 | scielo.org.za |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 91.8 | scielo.org.za |

| 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone | Mild Steel | 15% HCl | 95.9 | nih.gov |

| 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Steel | 1 M HCl | 98.5 | nih.gov |

| (3,5-dimethyl-1H-pyrazol-1-yl) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone | Low-carbon steel | 1 M HCl | 95.5 | google.com |

The data suggests that pyrazole derivatives with various substitutions are highly effective corrosion inhibitors. The presence of electron-donating groups, such as the ethyl and methyl groups on the pyrazole ring of this compound, would likely contribute positively to its inhibition efficiency by increasing the electron density on the nitrogen atoms, thereby facilitating stronger adsorption onto the metal surface.

Mechanistic Insights into Molecular Interactions of Pyrazole Based Scaffolds

Structure-Activity Relationship (SAR) Analysis of Pyrazole (B372694) Derivatives

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. By systematically modifying substituents on the pyrazole core, researchers can map out the structural requirements for optimal molecular recognition and biological effect. nih.gov

The nature, size, and position of substituents on the pyrazole ring play a critical role in determining the molecule's chemical properties and its interaction with biological targets. nih.govresearchgate.net

Substitutions at C4: The C4 position is often involved in fine-tuning the electronic characteristics of the pyrazole ring. researchgate.net Substituents at this position can influence the orientation of the larger groups at C3 and C5, effectively directing them for optimal interaction with the target protein.

Substitutions at N1: The N1 position is frequently a site for substitution that can explore solvent-exposed regions of a binding pocket. acs.org Adding substituents here can improve properties like solubility or introduce new interaction points. However, SAR in this region can be complex, with some substitutions leading to a loss of affinity, potentially by disrupting a critical water molecule network within the binding site. acs.org

The following table summarizes SAR findings for a series of 3,4,5-substituted pyrazole inhibitors of meprin α, highlighting the impact of the C3(5) substituent.

| Compound ID | C3(5) Substituent | Inhibitory Activity (IC₅₀ in nM) | Reference |

| 7a | Phenyl | 37 ± 1 | nih.gov |

| 14a | Methyl | 160 ± 10 | nih.gov |

| 14b | Benzyl | 210 ± 20 | nih.gov |

| 14c | Cyclopentyl | 35 ± 1 | nih.gov |

This table demonstrates the principle of SAR on a pyrazole scaffold. The compounds listed are structurally related to, but distinct from, 3-ethyl-4-methyl-1H-pyrazol-5-amine.

While specific interaction studies for this compound are not available in the public domain, its interaction profile can be inferred from established SAR principles for the pyrazole class.

Role of the 3-Ethyl Group: The ethyl group at the C3 position is a relatively small, hydrophobic substituent. Based on SAR studies where different alkyl and aryl groups are compared, the ethyl group would be expected to interact with a hydrophobic sub-pocket in a protein's active site. nih.gov Its size and flexibility allow it to adapt to smaller pockets where a bulkier group (like a phenyl ring) might be too large, but it may provide less optimal van der Waals contacts compared to a larger group if the pocket is spacious. nih.gov

Role of the 4-Methyl Group: The methyl group at the C4 position serves to add steric bulk and influences the electronic nature of the pyrazole ring. This substitution can enforce a specific torsional angle on the adjacent C3-ethyl group, potentially locking it into a conformation that is more favorable for binding. It prevents the C4 position from being a point of metabolic attack and can help orient the key pharmacophoric elements—the C3-ethyl group and the C5-amine—for optimal interaction with the target protein. researchgate.net The 5-amino group, meanwhile, acts as a crucial hydrogen bond donor and/or acceptor, a common feature for pyrazoles that interact with kinase hinge regions. nih.gov

Future Directions and Emerging Research Avenues

Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 3-ethyl-4-methyl-1H-pyrazol-5-amine, future research will likely focus on adopting green chemistry principles and advanced manufacturing technologies to minimize waste, reduce energy consumption, and enhance safety.

Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on harsh reaction conditions and hazardous organic solvents. researchgate.net The shift towards sustainable practices has spurred the development of eco-friendly alternatives that are efficient, high-yielding, and atom-economical. nih.gov Recent advancements in green synthetic strategies for the pyrazole scaffold provide a clear roadmap for the future synthesis of this compound. nih.gov

One of the most promising approaches is the use of water as a green solvent. researchgate.netthieme-connect.com "On water" synthesis, where reactions are carried out in aqueous suspensions, has been successfully used for preparing pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. rsc.org This method often leads to high yields and simple product isolation, eliminating the need for toxic organic solvents. rsc.org Another key area is the development of multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. researchgate.net These reactions are often catalyzed by recyclable heterogeneous catalysts, such as magnetic nanoparticles, further enhancing their green credentials. researchgate.net

Future research could explore a one-pot synthesis of this compound by reacting a suitable β-dicarbonyl precursor with hydrazine (B178648) hydrate (B1144303) in an aqueous medium, potentially accelerated by ultrasound irradiation or microwave assistance—techniques known to reduce reaction times and improve yields. researchgate.net

Table 1: Green Chemistry Approaches for Pyrazole Synthesis

| Green Methodology | Description | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizing water as the reaction solvent instead of volatile organic compounds (VOCs). thieme-connect.comacs.org | Environmentally benign, low cost, improved safety, often simplified workup. researchgate.net | Condensation of a suitable diketone with hydrazine in water. |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single synthetic operation. researchgate.net | High atom economy, reduced waste, operational simplicity, rapid access to complex molecules. nih.gov | A one-pot reaction involving an ethyl-methyl-substituted β-dicarbonyl compound, a hydrazine source, and a suitable third component if further functionalization is desired. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or solid-state conditions. researchgate.net | Eliminates solvent waste, reduces purification steps, can lead to higher yields and shorter reaction times. researchgate.net | Grinding a solid β-dicarbonyl precursor with a solid hydrazine salt. |

| Ultrasound/Microwave Assistance | Using alternative energy sources to drive reactions. researchgate.net | Significant reduction in reaction time, increased product yields, enhanced reaction rates. researchgate.net | Accelerating the cyclization reaction in either aqueous or solvent-free conditions. |

| Heterogeneous Catalysis | Employing recyclable solid catalysts, such as magnetic nanoparticles or supported catalysts. researchgate.net | Easy catalyst recovery and reuse, reduced waste, environmentally friendly. researchgate.net | Using a recyclable acid or base catalyst to promote the condensation reaction. |

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This technology offers significant advantages for the synthesis of pyrazoles, including drastically reduced reaction times, improved safety when handling hazardous intermediates like hydrazine, and enhanced scalability. nih.gov

A study by Das et al. in 2019 demonstrated a flow setup for synthesizing pyrazoles from vinylidene keto esters and hydrazine derivatives, achieving good to very good yields (62–82%) in a fraction of the time required for batch reactions. nih.gov Similarly, Kandasamy et al. developed a transition metal-free continuous-flow process for 3,5-di- and 1,3,5-trisubstituted pyrazoles with a residence time of around 70 minutes. nih.gov Adapting such a methodology for this compound could involve the in-situ generation of a reactive intermediate which then reacts with a hydrazine source in a subsequent reactor loop. This approach would not only be more efficient but also allow for the safe, automated, and scalable production of the target compound. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazoles

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Often several hours to over a day (e.g., 28 hours). | Significantly reduced, often to minutes or a few hours (e.g., ~2 hours). | nih.gov |

| Scalability | Challenging; requires larger reactors and can have issues with heat transfer and mixing. | Easily scalable by running the system for longer periods. | nih.gov |

| Safety | Handling of hazardous reagents like hydrazine in large quantities can be risky. | Small volumes of reagents are handled at any given time, minimizing risk. | nih.gov |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yields. | nih.gov |

| Yield | Variable, can be lower due to side reactions. | Often higher and more consistent due to superior process control. | nih.gov |

Advanced Computational and Data-Driven Research

Computational chemistry and data science are revolutionizing the way chemical research is conducted. From predicting molecular properties to screening vast chemical libraries, these in silico tools can significantly accelerate the research and development cycle.

Machine learning (ML) models can establish quantitative structure-property relationships (QSPR) to predict the physicochemical and biological properties of new molecules based on existing experimental data. nih.gov For pyrazole derivatives, ML algorithms like artificial neural networks (ANN), boosted trees, and random forests have been successfully used to create predictive models for properties such as antitumor activity. nih.govresearchgate.net An ANN strategy, for instance, can combine topographical and topological information to guide the design of novel analogues. nih.gov

For this compound, ML models could be trained on data from known pyrazole compounds to predict various properties for its derivatives. This could include absorption, distribution, metabolism, and excretion (ADME) profiles, potential toxicity, and biological activity against specific targets. nih.gov For example, a study on pyrazoline analogues used an ML platform to simulate oxidation reactions and predict their potential as biofuel additives. acs.org Such predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. youtube.com

Table 3: Machine Learning Models in Chemical Research

| Machine Learning Model | Application in Chemistry | Potential Use for Pyrazole Research | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Predicting antitumor activity of anthrapyrazole analogues by correlating structural features with pIC50 values. | To predict the biological activity of novel derivatives of this compound. | nih.govresearchgate.net |

| Random Forest | Used in QSAR models for predicting various biological and chemical properties. | To develop robust models for predicting ADME properties and potential off-target effects. | nih.govresearchgate.net |

| Boosted Trees | Effective in forecasting anticancer effects of pyrazole-containing compounds. | To identify key structural motifs that enhance desired properties. | nih.govresearchgate.net |

| Multivariate Adaptive Regression Splines (MARS) | Identified key molecular descriptors affecting the antitumor activity of anthrapyrazoles. | To understand the structure-activity relationship (SAR) of this compound derivatives. | researchgate.net |

High-Throughput Virtual Screening (HTVS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. chemmethod.com This method is a cost-effective and efficient alternative to traditional high-throughput screening in the lab. chemmethod.com The process typically involves docking thousands of compounds into the active site of a target protein and scoring their binding affinity. chemmethod.comnih.gov

The pyrazole scaffold is a key feature in many biologically active molecules, and HTVS has been successfully employed to discover novel pyrazole-based inhibitors for targets like the CDK8 enzyme, which is implicated in cancer. chemmethod.com In one such study, over 12,000 pyrazole compounds were screened computationally, leading to the identification of several promising candidates. chemmethod.com For this compound, HTVS could be used to screen virtual libraries of its derivatives against a wide array of disease-relevant targets, such as kinases, proteasomes, or receptors. chemmethod.comacs.org This would rapidly identify potential new therapeutic applications for this chemical family, guiding subsequent experimental validation. chemmethod.com

Table 4: Workflow for High-Throughput Virtual Screening (HTVS)

| Stage | Description | Objective | Reference |

|---|---|---|---|

| 1. Target Preparation | Selection and preparation of the 3D structure of the biological target (e.g., a protein crystal structure). | To define the binding site for docking simulations. | chemmethod.com |

| 2. Ligand Library Preparation | Assembling a large database of small molecules (e.g., pyrazole derivatives) in a computationally ready format. | To create a diverse set of compounds for screening. | chemmethod.com |

| 3. Molecular Docking | Computationally placing each ligand into the target's binding site and calculating a binding score. | To predict the binding mode and affinity of each compound. | nih.gov |

| 4. Hit Identification & Filtering | Ranking compounds based on their docking scores and applying filters (e.g., for drug-likeness or ADME properties). | To select a smaller, more promising set of candidate molecules. | chemmethod.comnih.gov |

| 5. Experimental Validation | Synthesizing and testing the top-ranked "hits" in laboratory assays to confirm their biological activity. | To validate the computational predictions and identify true active compounds. | chemmethod.com |

Integration with Interdisciplinary Fields in Chemical Science

The versatility of the pyrazole ring means that derivatives of this compound are not limited to a single field. Future research will see this compound and its analogues being explored across multiple disciplines. In medicinal chemistry, the pyrazole scaffold is a well-established pharmacophore found in drugs for cancer, inflammation, and infectious diseases. chemmethod.comnih.gov By modifying the substituents on the pyrazole core, researchers can fine-tune the molecule's properties to interact with new biological targets.

In agrochemistry, phenylpyrazole-based compounds are used as insecticides. google.com Research could focus on developing new derivatives of this compound as potentially more effective or environmentally safer pesticides. In materials science, the unique electronic and hydrogen-bonding properties of pyrazoles could be exploited to create novel polymers, dyes, or molecular sensors. The integration of synthetic chemistry with biology, computational science, and materials engineering will be crucial in unlocking the full potential of this valuable chemical scaffold.

Q & A

Advanced Research Question

- In vitro Assays : Use standardized protocols for antimicrobial (e.g., MIC against Mycobacterium tuberculosis), anticancer (e.g., MTT assay on cancer cell lines), or enzyme inhibition (e.g., carbonic anhydrase isoforms) testing .

- Controls : Include positive controls (e.g., isoniazid for antitubercular studies) and structure-activity relationship (SAR) analogs to isolate substituent effects .

- Data Interpretation : Correlate electronic properties (Hammett constants) or steric bulk of substituents with activity trends .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

Contradictions often arise from:

- Purity Issues : Validate compound purity via HPLC or elemental analysis before testing .

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and replicate experiments across labs .

- Structural Analog Confusion : Differentiate regioisomers (e.g., 1H- vs. 2H-pyrazole tautomers) using NMR or X-ray data .

What strategies are effective for resolving crystallographic challenges in pyrazol-5-amine derivatives?

Advanced Research Question

- Twinning and Low-Resolution Data : Use SHELXD for initial phase estimation and SHELXL for twin refinement. For disordered substituents (e.g., ethyl groups), apply ISOR/SADI restraints .

- Hydrogen Bonding Analysis : Employ Mercury or PLATON to identify intermolecular interactions influencing crystal packing .

- Validation : Cross-check with DFT-optimized geometries to resolve ambiguities in bond lengths .

How can regioselectivity be controlled during the synthesis of substituted pyrazol-5-amine derivatives?

Advanced Research Question

Regioselectivity depends on:

- Directing Groups : Electron-withdrawing groups (e.g., Cl, NO₂) at specific positions guide cyclization pathways .

- Reaction Media : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position, while protic solvents stabilize 5-substitution .

- Temperature : Lower temperatures (0–25°C) reduce kinetic products, favoring thermodynamically stable regioisomers .

What computational methods support SAR studies for pyrazol-5-amine derivatives?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like tubulin or kinase enzymes .

- QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., logP, molar refractivity) with bioactivity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

What safety protocols are essential for handling pyrazol-5-amine derivatives in the lab?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis .

- Waste Disposal : Segregate halogenated or toxic byproducts (e.g., POCl₃ residues) and use licensed waste management services .

- Emergency Measures : Maintain eyewash stations and SDS sheets accessible for amine-related exposures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.